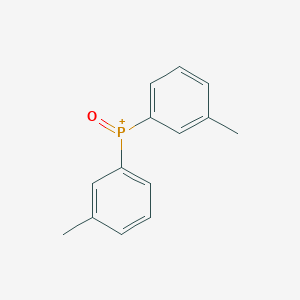
Phosphine oxide, bis(3-methylphenyl)-
カタログ番号 B169858
CAS番号:
145290-34-2
分子量: 229.23 g/mol
InChIキー: VLGBGPBIXWIGOS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine oxide, bis(3-methylphenyl)-, is a type of organophosphine oxide. Organophosphine oxides are phosphorus compounds with the formula OPX3, where X can be an alkyl or aryl group . The parent compound phosphine oxide (H3PO) is unstable . Phosphine oxides are usually prepared by oxidation of tertiary phosphines .
Synthesis Analysis
Tertiary phosphine oxides are the most commonly encountered phosphine oxides. They are usually prepared by oxidation of tertiary phosphines . A synthetic approach that continues to be the most widely-used and universal is the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines .Molecular Structure Analysis
Phosphine oxides are tetrahedral compounds . The P-O bond is short and polar. According to molecular orbital theory, the short P–O bond is attributed to the donation of the lone pair electrons from oxygen p-orbitals to the antibonding phosphorus-carbon bonds .Chemical Reactions Analysis
Secondary phosphine oxides (SPOs), formally derived from secondary phosphines (R2PH), are again tetrahedral at phosphorus . Unlike tertiary phosphine oxides, SPOs often undergo further oxidation, which enriches their chemistry .Physical And Chemical Properties Analysis
The molecular formula for Phosphine oxide, bis(3-methylphenyl)- is C14H15OP . The average mass is 230.242 Da .Safety and Hazards
将来の方向性
特性
IUPAC Name |
bis(3-methylphenyl)-oxophosphanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OP/c1-11-5-3-7-13(9-11)16(15)14-8-4-6-12(2)10-14/h3-10H,1-2H3/q+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLGBGPBIXWIGOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)[P+](=O)C2=CC=CC(=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OP+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphine oxide, bis(3-methylphenyl)- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
1-[4-(Trifluoromethyl)phenyl]pyrrolidine
113845-68-4
N-Methyl-N-2-propynyl-1-indanamine, (S)-
124192-86-5

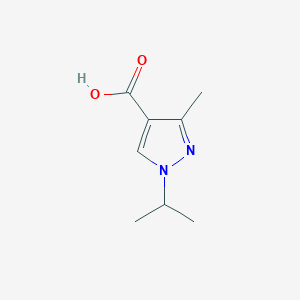
![1-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B169778.png)
![[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-Cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B169780.png)
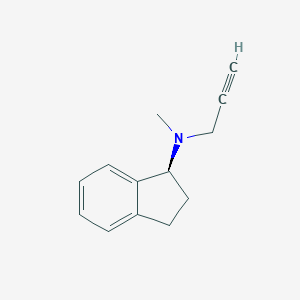
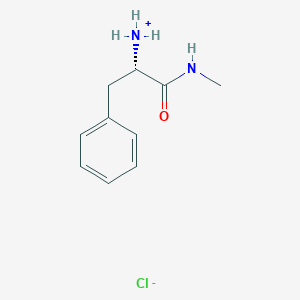
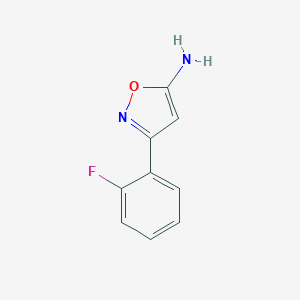
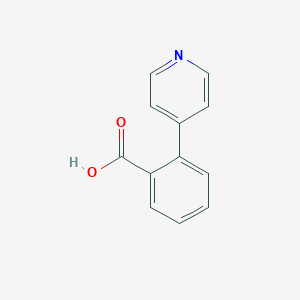
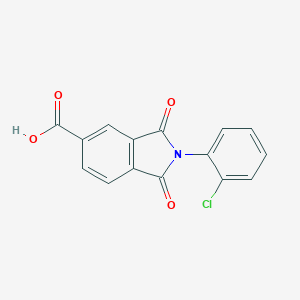

![7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B169803.png)


![1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B169812.png)
![4-Hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B169815.png)